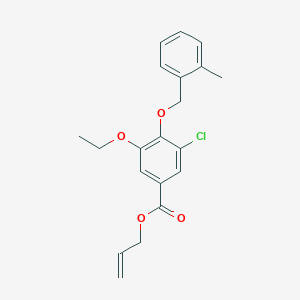
Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C20H21ClO4. It is a benzoate ester derivative, characterized by the presence of an allyl group, a chloro substituent, an ethoxy group, and a 2-methylbenzyl ether moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods may also employ alternative catalysts and solvents to achieve higher selectivity and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Dechlorinated benzoate derivatives.
Substitution: Amino or thioether derivatives.
Aplicaciones Científicas De Investigación
Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the allyl group and the chloro substituent can influence its reactivity and binding affinity to molecular targets. Pathways involved may include oxidative stress, apoptosis, or signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Allyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate: Lacks the ethoxy group.
Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate: Lacks the chloro substituent.
3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid: Lacks the allyl ester group.
Uniqueness
Allyl 3-chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H21ClO4 |
|---|---|
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
prop-2-enyl 3-chloro-5-ethoxy-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C20H21ClO4/c1-4-10-24-20(22)16-11-17(21)19(18(12-16)23-5-2)25-13-15-9-7-6-8-14(15)3/h4,6-9,11-12H,1,5,10,13H2,2-3H3 |
Clave InChI |
NEEKUIHNZCMVRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Cl)OCC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


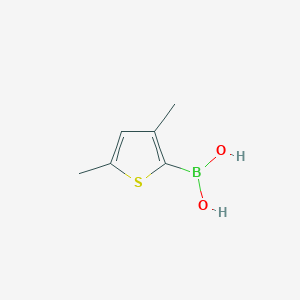
![(1R,5S)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010685.png)
![4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13010695.png)
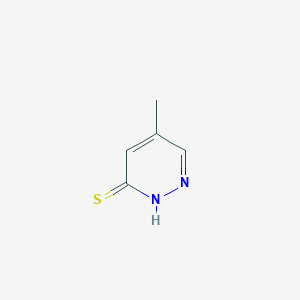
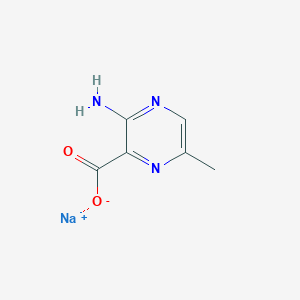
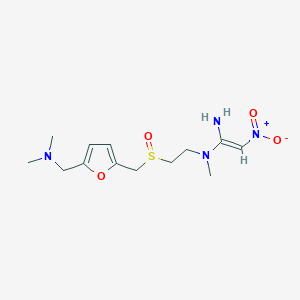
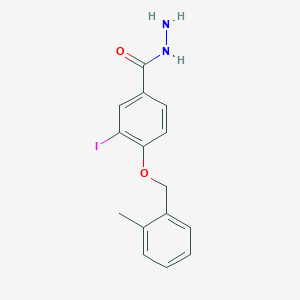
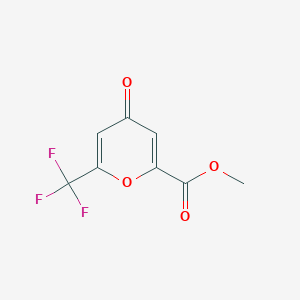
![tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate](/img/structure/B13010735.png)

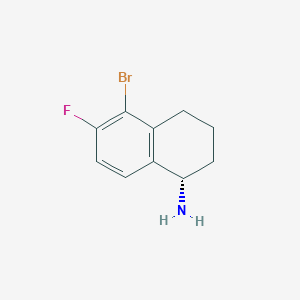
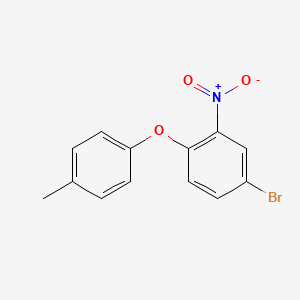
![Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13010756.png)
![Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13010759.png)
